Home > Products > Screening Compounds P105462 > N-(2-iodophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide
N-(2-iodophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide -

N-(2-iodophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

Catalog Number: EVT-4728610
CAS Number:
Molecular Formula: C23H17IN2O2
Molecular Weight: 480.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

    • Compound Description: This compound contains a quinazolinone ring, which is reported to exhibit various biological activities including antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, pesticidal, anticonvulsant, anesthetic, sedative, anti-malarial, and anti-diabetic activities. [, ]. This compound showed significant in vitro analgesic activity in mice and antibacterial activity against various microorganisms. [, ].

    3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one

    • Compound Description: This compound, also containing a quinazolinone ring system, showed notable in vitro analgesic activity in mice and antibacterial activity against various strains of bacteria and fungi. [, ].

    4-methoxyphenyl 4′-n-alkoxy-2′,3′,5′,6′-tetrafluorobiphenyl-1-carboxylates

    • Compound Description: These compounds represent a novel class of liquid crystals, demonstrating thermotropic behavior with a nematic mesophase. []. The study explored the relationship between the compounds' structures and their mesomorphic properties. [].

    2-hydroxy-N′-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone

    • Compound Description: This compound serves as a ligand for synthesizing five novel mono- or di-organotin(IV) complexes. []. These complexes displayed notable anti-proliferative activity against drug-resistant human cancer cell lines and demonstrated interactions with calf thymus DNA (CT-DNA) and bovine serum albumin (BSA). [].

    trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011)

    • Compound Description: SB-277011 exhibits potent and selective dopamine D(3) receptor antagonist activity, with favorable oral bioavailability and brain penetration in rats. []. Researchers developed it as a potential antipsychotic agent with a reduced side effect profile compared to existing drugs. [].

    bis{μ-1-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-2-olato-κ3 N 2,O:O}bis({1-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-2-olato-κ2 N 2,O}copper(II))

    • Compound Description: This dinuclear Cu(II) complex exhibits a distorted square-pyramidal geometry around the copper atoms, bridged by oxygen atoms from the ligands. []. The crystal structure reveals weak C–H⋯O hydrogen bond interactions between the complex molecules. [].

    4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine

    • Compound Description: This compound, studied for its molecular structure and electronic properties, exhibits antibacterial activities. []. Its crystal structure and theoretical calculations reveal intramolecular and intermolecular interactions, including hydrogen bonding. [].
    • Compound Description: This compound, with potential biological activity, has been structurally characterized by X-ray crystallography. []. The study reveals a planar arrangement of pyrazole, pyridine, and pyran rings, with intermolecular hydrogen bond interactions stabilizing the crystal packing. [].
  • 2-(3-(2-Fluoro-4-Methoxyphenyl)-6-oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide (2N1HIA)

    • Compound Description: 2N1HIA effectively inhibits receptor activator of nuclear factor kappa-Β ligand (RANKL)-induced osteoclast differentiation in a dose-dependent manner without exhibiting cytotoxicity. []. This suggests its potential as a therapeutic agent for osteoporosis and other bone diseases characterized by excessive bone resorption. [].

    N-(2-methoxyphenyl)-4-oxo-4H-chromone-3-carboxamide

    • Compound Description: This compound exists in two polymorphic forms, both characterized by intramolecular hydrogen bonds that significantly influence their molecular conformations. []. The two forms differ in their intermolecular interactions, leading to variations in crystal packing. [].

    N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

    • Compound Description: Crystallizing with two molecules in the asymmetric unit, this compound adopts an envelope conformation in its thiadiazole rings. []. The crystal packing is stabilized by intermolecular hydrogen bonding involving N—H⋯O and C—H⋯O interactions. [].

    2,2-diaryl-3-tetramethylcyclopropylidene-2,3-dihydrobenzofuran

    • Compound Description: This compound class, featuring a cyclopropane ring integrated into a dihydrobenzofuran system, is synthesized via a palladium-catalyzed cross-coupling reaction involving diarylvinylidenecyclopropanes and 2-iodophenol. [].

    2,2-diaryl-3-tetramethylcyclopropylidene-1-(toluene-4-sulfonyl)-2,3-dihydro-1H-indole

    • Compound Description: This group of compounds, characterized by a cyclopropane-containing dihydroindole structure, is obtained through a palladium-catalyzed cross-coupling reaction of diarylvinylidenecyclopropanes with N-(2-iodophenyl)-4-methylbenzenesulfonamide. [].

    Methyl 5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

    • Compound Description: This compound, characterized by a fused pyrimidine-thiazole ring system, exhibits intermolecular hydrogen bonding in its crystal structure, leading to the formation of chains and dimers. [].

    N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide (1)

    • Compound Description: Compound 1 was predicted via in silico screening as an inhibitor of the S100A2-p53 protein-protein interaction. []. This compound exhibited growth inhibition with a GI50 of ~50 μM in the MiaPaCa-2 pancreatic cancer cell line. [].

    N-(2',4'-dimethyl-6'-methoxyphenyl)-4-(diethylamine)butanamide hydrochloride (OR K-269-HCl)

    • Compound Description: OR K-269-HCl is a novel antitussive compound. []. Unlike morphine and codeine, OR K-269-HCl did not produce any signs of dependence in a mouse model, suggesting potential as a non-addictive alternative. [].

    N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide

    • Compound Description: In this compound, the SO2 group exhibits a distorted tetrahedral geometry, and the two aromatic rings are oriented at a dihedral angle of 71.39°. []. Intermolecular hydrogen bonds between N-H and O atoms contribute to stabilizing the crystal structure. [].

    2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

    • Compound Description: DU 125530 is a novel, selective, and silent 5-HT1A receptor antagonist that shows potential in treating mood disorders. []. It exhibits dose-dependent receptor occupancy in the human brain and has minimal side effects. [].

    (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (apremilast)

    • Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) inhibitor. []. It emerged from optimizing 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid-based PDE4 inhibitors. [].

    N-[2-(2,3-dimethoxy-strychnidin-10-ylidenamino)ethyl]succinamic acid 4-allyl-2-methoxy-phenyl ester

    • Compound Description: This brucine derivative, synthesized using various strategies, incorporates a succinamic acid ester linked to a strychnidin moiety. []. The study highlights the utility of carbodiimide-mediated coupling reactions in its synthesis. [].

    2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)

    • Compound Description: This compound, a 5-HT2A receptor agonist, is a hallucinogenic drug of abuse. []. It has been associated with serious intoxications and deaths due to its serotonin-like syndrome effects. [].

    (R)‐ and (S)‐1‐[2‐(benzyloxy)‐3‐methoxyphenyl]‐2,2,2‐trichloroethyl benzenesulfonate

    • Compound Description: These chiral compounds were unexpectedly synthesized from 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole and benzenesulfonyl chloride. []. Their formation suggests a potential hydrolysis pathway during the reaction. [].

    4-(4-methoxyphenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole (MPDTP)

    • Compound Description: This compound is a dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivative used in the development of new hole transport materials (HTMs) for perovskite solar cells (PSCs). [].

    N-(4-(4H-dithieno[3,2 b:2′,3′-d]pyrrol-4-yl)phenyl)-4-methoxy-N-(4-methoxyphenyl)aniline (TPDTP)

    • Compound Description: TPDTP is a DTP derivative that has been explored as a building block for HTMs used in PSCs. [].

    2-iodo-3-methoxyphenyl triflate

    • Compound Description: This compound serves as a highly effective aryne precursor, particularly in nonpolar solvents, in chemical synthesis. [].

    2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one (YYK1)

    • Compound Description: YYK1 demonstrates potent cytotoxic effects against HL-60 human leukemia cells by inducing apoptosis through oxidative stress and activation of the p38 MAPK signaling pathway. [].

    N-(2-Iodophenyl)-N'-(tricyclo[3.3.1.1(3,7)]decan-1-yl)guanidinium chloride

    • Compound Description: This compound contains an adamantyl group attached to the guanidine moiety. Structural analysis reveals a syn orientation of the phenyl and adamantyl groups relative to the unsubstituted nitrogen of the guanidinium ion. [].
    • Compound Description: This compound was investigated for its effects on the Nrf2/Keap1 ratio and catalase gene expression in the livers of hyperlipidemic rats. [, ]. Results showed that it improved catalase gene expression but did not show a correlation with Nrf2/Keap1 ratio, suggesting its potential as an antioxidant. [, ].
  • N-[4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl]heterobiarylcarboxamides

    • Compound Description: This class of compounds exhibits high affinity and enantioselectivity for the dopamine D3 receptor, making them valuable tools for studying addiction and other neuropsychiatric disorders. [].

    N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]heterobiarylcarboxamides

    • Compound Description: This class of compounds also displays high affinity and enantioselectivity for the D3 receptor, serving as valuable pharmacological tools for studying D3 receptor function and related neurological processes. [].

    4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo)

    • Compound Description: This compound is a novel psychoactive substance (NPS) suspected to have dissociative effects. []. It binds to the N-methyl-d-aspartate receptor (NMDAR) with moderate affinity. [].
    • Compound Description: These compounds, characterized by their trans-azobenzene core, exhibit variations in their crystal structures and molecular arrangements due to different substituents and their conformations. [].

    2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

    • Compound Description: This glucocorticoid receptor agonist exhibits potential for treating asthma and chronic obstructive pulmonary disease. []. The development of form B aimed to improve its absorption characteristics compared to form A. [].

    5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

    • Compound Description: This compound served as the precursor for a series of S-alkylated derivatives that were synthesized and evaluated for their cholinesterase inhibitory potential. [].

    4-{[(1E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

    • Compound Description: This antipyrine derivative displays high antibacterial activity. Its crystal structure reveals a trans configuration about the C=N double bond and coplanarity between the pyrazoline and phenyl rings. [].

    (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8)

    • Compound Description: Compound 8 is a ferulamide derivative that demonstrates significant cytotoxic effects on HL-60 cells. []. It exhibits anti-cancer properties by inducing apoptosis and arresting the cell cycle at the G2/M phase, making it a potential candidate for cancer therapy. [].

    2-(4-hydroxy-3-methoxyphenyl)ethyl hexa- and octacosanoates

    • Compound Description: These two new esters were isolated from the leaves of Cinnamomum reticulatum Hay, a plant known for its medicinal properties. [].

    6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

    • Compound Description: The molecular structure of this compound is characterized by intramolecular hydrogen bonds (N—H⋯N, C—H⋯O, and C—H⋯S). []. No significant intermolecular interactions are observed. [].

    3-(4-hydroxy-3-methoxyphenyl)acrylic acid

    • Compound Description: This compound, studied in a co-crystal with 2,3,5,6-tetramethylpyrazine, displays a disordered acrylic acid side chain and forms a supramolecular network through O—H⋯O and O—H⋯N hydrogen bonds, and weak C—H⋯O interactions. [].

    1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles

    • Compound Description: These compounds, structurally related to J147 (a potential drug candidate for treating Alzheimer's disease), have been investigated for their molecular structures and electronic properties through X-ray crystallography and density functional theory (DFT) calculations. [].

    1-[1-(3-methoxyphenyl)(tetralyl)]piperidine (PCP1)

    • Compound Description: PCP1 is a derivative of phencyclidine (PCP) with notable anticonvulsant activity in a pentylenetetrazole-induced kindling mice model. []. Its efficacy in reducing seizure severity and duration, along with its potential to reduce nitric oxide levels in brain tissue, makes it a subject of interest for antiepileptic drug development. [].

    2,4-Bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one

    • Compound Description: This compound adopts a twin-chair conformation in its crystal structure, with equatorial orientations of the 3-methoxyphenyl groups. []. The study compares its structural features with its ortho and para isomers, revealing differences in dihedral angles and intermolecular interactions. [].

    2-[4-(2-iodophenyl)piperidino]cyclopentanol (OI5V)

    • Compound Description: Radioiodine-labeled OI5V enables the visualization of sigma-1 receptor (σ1R) expression in a rat model of myocardial ischemia and reperfusion. []. The study demonstrates the feasibility of non-invasive σ1R imaging for monitoring myocardial injury and recovery. [].

    2–(2–Hydroxy–3–methoxyphenyl)–1–(4–methylphenyl)–4, 5–diphenyl–1H–imidazole

    • Compound Description: This substituted imidazole, characterized by X-ray crystallography, exhibits both intramolecular and intermolecular interactions, including hydrogen bonding. [].
    • Compound Description: This acrylate ester was synthesized through a one-pot Knoevenagel condensation reaction, demonstrating an efficient synthetic route. [].
  • r-2,c-6-Bis(3-methoxyphenyl)-t-3,t-5-dimethylpiperidin-4-one

    • Compound Description: The crystal structure of this compound reveals a chair conformation for the piperidinone ring, with all substituents in equatorial positions. []. Intermolecular hydrogen bonding contributes to the stability of the crystal structure. [].

    3-(4-Hydroxy-3-methoxyphenyl)-N-phenylpropanamide

    • Compound Description: This compound's crystal structure, determined using X-ray diffraction, provides insights into its molecular geometry and arrangement in the solid state. [].

    3-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-(phenylselenylmethyl)-2,3,3a,3b,4,5,5a,6,1′′,2′′,3′′,4′′-dodecahydroazeto[2′,3′:3,4]pyrrolo[1,2-b]isoxazole-2-spiro-2′′-naphthalene-5,1′′-dione

    • Compound Description: This compound features a complex polycyclic structure, with a β-lactam ring fused to a pyrrolidine ring. []. The crystal structure reveals various conformational features and intermolecular interactions, including C—H⋯O, C—H ⋯N, and π–π interactions. [].

Properties

Product Name

N-(2-iodophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

IUPAC Name

N-(2-iodophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

Molecular Formula

C23H17IN2O2

Molecular Weight

480.3 g/mol

InChI

InChI=1S/C23H17IN2O2/c1-28-16-8-6-7-15(13-16)22-14-18(17-9-2-4-11-20(17)25-22)23(27)26-21-12-5-3-10-19(21)24/h2-14H,1H3,(H,26,27)

InChI Key

JDMZBQHSFQJAOV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4I

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.